4-iodo-5-methyloxolan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18152-73-3 |
|---|---|
Molecular Formula |
C5H7IO2 |
Molecular Weight |
226.01 g/mol |
IUPAC Name |
4-iodo-5-methyloxolan-2-one |
InChI |
InChI=1S/C5H7IO2/c1-3-4(6)2-5(7)8-3/h3-4H,2H2,1H3 |
InChI Key |
FTDKROIGAJDVCT-UHFFFAOYSA-N |
SMILES |
CC1C(CC(=O)O1)I |
Canonical SMILES |
CC1C(CC(=O)O1)I |
Other CAS No. |
18152-73-3 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Iodo 5 Methyloxolan 2 One
Strategies for Carbon-Iodine Bond Formation in Oxolan-2-one Scaffolds
The creation of the C-I bond within the oxolan-2-one (tetrahydrofuran-2-one) framework is a key transformation that can be achieved through various synthetic strategies. The most prominent of these is iodolactonization, which builds the heterocyclic ring and incorporates the iodine atom in a single, stereocontrolled step.
Iodolactonization Reactions: Fundamental Principles and Contemporary Applications
Iodolactonization is a powerful and widely used method for the synthesis of iodo-substituted lactones from unsaturated carboxylic acids. rsc.orgchemistnotes.com This electrophilic cyclization has been a staple in organic synthesis since its discovery and continues to be refined with the development of new reagents and catalytic systems. wikipedia.org
The generally accepted mechanism for iodolactonization proceeds through the formation of a cyclic halonium ion intermediate. wikipedia.org In the context of synthesizing 4-iodo-5-methyloxolan-2-one, the likely starting material would be a derivative of 4-hexenoic acid. The reaction is initiated by the electrophilic attack of an iodine source (e.g., molecular iodine, I₂) on the double bond of the unsaturated acid. This attack forms a bridged iodonium (B1229267) ion.
The carboxylate group, often deprotonated under mildly basic conditions to enhance its nucleophilicity, then attacks the iodonium ion in an intramolecular fashion. wikipedia.org This nucleophilic attack follows Baldwin's rules for ring closure, which favor the 5-exo-tet cyclization pathway, leading to the formation of the five-membered oxolan-2-one ring. The regioselectivity of the attack typically results in the opening of the iodonium ion at the carbon atom that is more sterically hindered or better able to stabilize a partial positive charge, which in this case leads to the iodine atom being situated at the 4-position of the lactone ring. wikipedia.org
The stereochemical outcome of the iodolactonization of a substrate like 4-hexenoic acid to form this compound is of critical importance, as two stereocenters are generated during the reaction. The reaction is inherently diastereoselective, with the iodine and the carboxylate adding to opposite faces of the original double bond, resulting in a trans relationship between the iodine at C4 and the substituent at C5 in the product.
Achieving enantioselectivity in iodolactonization has been a significant area of research. rsc.org Substrate-controlled methods have been extensively studied and applied in natural product synthesis. rsc.org For instance, the use of chiral auxiliaries attached to the carboxylic acid can direct the cyclization to favor one enantiomer. thieme-connect.de
A variety of iodine-based reagents can be employed for iodolactonization, each with its own advantages.
| Reagent System | Description |
| Molecular Iodine (I₂) with a base | This is the classic and most straightforward method. A base such as sodium bicarbonate (NaHCO₃) is typically used to generate the more nucleophilic carboxylate anion. chemistnotes.com |
| N-Iodosuccinimide (NIS) | NIS is a mild and easy-to-handle source of electrophilic iodine. It is often used when the substrate is sensitive to the conditions of I₂-mediated reactions. thieme-connect.com The use of NIS can sometimes be enhanced by the addition of a catalytic amount of I₂. researchgate.net |
| Hypervalent Iodine Reagents | Reagents like (diacetoxyiodo)benzene (B116549) (PIDA) in combination with potassium iodide (KI) or molecular iodine can also effect iodolactonization. nih.govresearchgate.net These systems can be beneficial in catalytic asymmetric variants. |
The development of catalytic and asymmetric iodolactonization methods represents a significant advancement in the field, allowing for the synthesis of enantioenriched iodolactones without the need for stoichiometric chiral auxiliaries. rsc.orgthieme-connect.com
Several strategies have emerged:
Chiral Lewis Base Catalysis: Chiral organocatalysts, such as bifunctional selenides and squaramides, have been shown to effectively catalyze the enantioselective iodolactonization of 4-pentenoic acids and related substrates. jst.go.jpacs.org These catalysts are thought to activate the iodine source and/or the carboxylic acid through non-covalent interactions, such as hydrogen bonding, to create a chiral environment around the reaction center. researchgate.netacs.org
Metal-Based Catalysis: Chiral metal complexes have also been developed as catalysts for asymmetric iodolactonization. For example, nickel and zinc complexes with chiral ligands have demonstrated high levels of enantioselectivity. thieme-connect.comrsc.orgrsc.org These catalysts can coordinate with the carboxylic acid, bringing it into a chiral environment for the subsequent intramolecular cyclization. thieme-connect.comrsc.org A trinuclear zinc complex has been reported to be highly efficient, achieving excellent enantioselectivity at low catalyst loadings. rsc.orgrsc.org
The following table summarizes some results for the catalytic asymmetric iodolactonization of substrates relevant to the synthesis of the this compound scaffold.
| Catalyst Type | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Chiral Bifunctional Selenide | 4-Aryl-4-pentenoic acids | Good enantioselectivity | jst.go.jp |
| Chiral Squaramide | 5-Arylhex-5-enoic acids | Up to 96% ee | acs.org |
| PyBidine-Ni(OAc)₂ | Alkenyl carboxylic acids | Up to 89% ee | thieme-connect.com |
| Trinuclear Zn Complex | 4-Aryl-4-pentenoic acids | Up to 99.9% ee | rsc.orgrsc.org |
Alternative Iodination Routes on Pre-formed Oxolan-2-one Ring Systems
While iodolactonization is the most direct method, it is theoretically possible to introduce the iodine atom onto a pre-formed 5-methyloxolan-2-one ring. This could be achieved through the iodination of an enolate or enol ether derivative of the lactone. For instance, the α-position to the carbonyl group (C3) could be iodinated under appropriate conditions. However, achieving selective iodination at the C4 position of a saturated lactone is a more challenging transformation and would likely require a multi-step sequence, for example, through the introduction of a leaving group at C4 followed by nucleophilic substitution with an iodide source. Such methods are generally less efficient and less common than the iodolactonization approach.
Methodologies for Stereoselective Methyl Group Introduction on Oxolan-2-one Frameworks
Achieving stereocontrol in the synthesis of substituted γ-butyrolactones like this compound is paramount, as the biological activity of many natural products containing this core is highly dependent on their stereochemistry. researchgate.net The introduction of the methyl group at the C5 position with a specific stereochemistry is a key challenge. Several strategies have been developed for the stereoselective synthesis of substituted oxolan-2-ones.
One common approach is the diastereoselective reduction of γ-keto amides or esters. clockss.org For instance, γ-keto amides can be prepared and then reduced under specific conditions to yield γ-hydroxy amides with high diastereomeric purity. These can then be cyclized to form the desired γ-butyrolactones. clockss.org The choice of reducing agent and reaction conditions plays a crucial role in controlling the stereochemical outcome.
Another powerful strategy involves asymmetric catalysis. For example, the rhodium-catalyzed asymmetric hydroformylation of specific allylic alcohols can produce optically active lactols, which are then oxidized to the corresponding γ-butyrolactones. mdpi.com Similarly, asymmetric addition of terminal alkynes to aldehydes, catalyzed by chiral complexes, can generate chiral propargylic alcohols. mdpi.com These intermediates can be further manipulated to form the chiral γ-butyrolactone core.
The use of chiral auxiliaries is also a well-established method. A chiral auxiliary attached to a precursor molecule can direct the stereochemical course of a reaction, such as alkylation or an aldol (B89426) condensation, before being cleaved to yield the enantiomerically enriched product. nih.gov
Table 1: Selected Methodologies for Stereoselective γ-Butyrolactone Synthesis
| Method | Key Reagents/Catalyst | Intermediate Type | Stereocontrol | Reference |
| Diastereoselective Reduction | NaBH₄, Zinc Borohydride | γ-Keto Amide | Substrate Control | clockss.org |
| Asymmetric Hydroformylation | Rhodium-Catalyst, Chiral Ligand | Allylic Alcohol | Catalyst Control | mdpi.com |
| Asymmetric Alkyne Addition | Dimethylzinc, Chiral ProPhenol Ligand | Aldehyde, Methyl Propiolate | Catalyst Control | mdpi.com |
| Chiral Auxiliary | Evans Auxiliary | N-Acyl Oxazolidinone | Auxiliary Control | mdpi.com |
Convergent and Divergent Synthesis Strategies for this compound Enantiomers and Diastereomers
In contrast, a divergent synthesis begins with a common intermediate that is elaborated through different reaction pathways to produce a library of related compounds. researchgate.netwikipedia.org This strategy is particularly useful for creating various stereoisomers of a target molecule. Starting from a common precursor, one can selectively generate different diastereomers or enantiomers of this compound by varying reagents or reaction conditions. For example, a divergent approach could start with a γ,δ-unsaturated ester. Different methods of stereoselective reduction or alkylation could be applied to create various stereoisomers of the precursor before the final iodolactonization step. This allows for the systematic synthesis of all possible stereoisomers for biological screening or as intermediates for different natural products. wikipedia.orgmdpi.com A key advantage is the rapid generation of molecular diversity from a single starting point. wikipedia.org
Total Synthesis Approaches to Complex Molecules Utilizing this compound as an Intermediate
The this compound scaffold is a valuable building block in the total synthesis of complex, biologically active natural products. The iodolactone functionality serves as a linchpin, with the iodine atom acting as a handle for further carbon-carbon bond formation or as a precursor to other functional groups.
Iodolactones have been instrumental in the synthesis of numerous natural products. For example, they have been used as key intermediates in the synthesis of tumor growth inhibitors like vernolepin (B1683817) and vernomenin, the pancreatic lipase (B570770) inhibitor vibralactone, and various prostaglandins. wikipedia.org In these syntheses, the stereochemistry established during the iodolactonization step is often crucial for defining the stereochemical configuration of the final natural product. wikipedia.org The synthesis of prostaglandin (B15479496) E₂ by E.J. Corey and coworkers is a classic example where an iodolactone intermediate plays a pivotal role in controlling the stereochemistry of the target molecule. wikipedia.org While these examples may not use the exact this compound structure, they highlight the strategic importance of the iodolactone motif in complex synthesis, a role for which this compound is well-suited. The presence of the methyl group adds another layer of complexity and stereochemical control, making it a precursor for natural products with a chiral center at the corresponding position.
Reactivity and Transformational Chemistry of 4 Iodo 5 Methyloxolan 2 One
Reactions Involving the Carbon-Iodine Bond as a Handle for Further Functionalization
The presence of an iodine atom on the lactone ring provides a reactive handle for various functionalization reactions. The carbon-iodine bond is relatively weak, making it susceptible to nucleophilic attack and a good partner in metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions at the Iodinated Center
The carbon atom attached to the iodine in 4-iodo-5-methyloxolan-2-one is electrophilic and can undergo nucleophilic substitution reactions. byjus.combits-pilani.ac.in In these reactions, a nucleophile replaces the iodide ion. The reactivity of the substrate in nucleophilic substitution is influenced by the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center. Common nucleophiles include alkoxides, cyanides, and amines. savemyexams.com
The reaction generally proceeds via an S(_N)2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center. dalalinstitute.com The rate of reaction is dependent on the concentration of both the substrate and the nucleophile. bits-pilani.ac.in
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Solvent | Product | Plausible Yield |
| Hydroxide | NaOH | Water/THF | 4-hydroxy-5-methyloxolan-2-one | Good |
| Methoxide | NaOCH₃ | Methanol | 4-methoxy-5-methyloxolan-2-one | High |
| Cyanide | NaCN | DMSO | 5-methyloxolane-2-one-4-carbonitrile | Moderate |
| Azide | NaN₃ | DMF | 4-azido-5-methyloxolan-2-one | High |
Reductive Dehalogenation Strategies and Regioselectivity
Reductive dehalogenation is a chemical reaction that involves the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond. For this compound, this transformation removes the iodine atom, yielding 5-methyloxolan-2-one. A variety of reducing agents can be employed for this purpose, ranging from metal hydrides to radical-based reagents. organic-chemistry.org
The regioselectivity of this reaction is high, as the carbon-iodine bond is the most reactive site for reduction compared to the ester functionality of the lactone. Common reagents for this transformation include tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN), or catalytic hydrogenation. thieme-connect.de
Table 2: Reagents for Reductive Dehalogenation
| Reagent | Conditions | Product | Plausible Yield |
| Bu₃SnH, AIBN | Toluene, 80 °C | 5-methyloxolan-2-one | High |
| H₂, Pd/C | Ethanol, rt | 5-methyloxolan-2-one | Excellent |
| NaBH₄, NiCl₂ | Methanol, 0 °C | 5-methyloxolan-2-one | Good |
| Zn, CH₃COOH | Ethanol, rt | 5-methyloxolan-2-one | Moderate |
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki, Stille)
The carbon-iodine bond in this compound is an excellent electrophilic partner in various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgsapub.org
Heck Reaction: This reaction involves the coupling of the iodo-lactone with an alkene in the presence of a palladium catalyst and a base. sapub.org This would lead to the formation of a 4-alkenyl-5-methyloxolan-2-one.
Sonogashira Coupling: The Sonogashira reaction couples the iodo-lactone with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This results in the synthesis of a 4-alkynyl-5-methyloxolan-2-one.
Suzuki Coupling: In a Suzuki coupling, the iodo-lactone is reacted with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This is a versatile method for creating a new carbon-carbon bond.
Stille Reaction: The Stille reaction involves the coupling of the iodo-lactone with an organotin compound, catalyzed by a palladium complex.
Table 3: Overview of Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | 4-Alkenyl-5-methyloxolan-2-one |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-5-methyloxolan-2-one |
| Suzuki | Boronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl/Alkyl-5-methyloxolan-2-one |
| Stille | Organostannane | Pd(PPh₃)₄ | 4-Aryl/Alkyl-5-methyloxolan-2-one |
Chemical Transformations of the Lactone Moiety
The lactone ring itself is a functional group that can undergo a variety of chemical transformations. These reactions typically involve the carbonyl group or the ester linkage.
Ring-Opening Reactions: Hydrolysis, Alcoholysis, and Aminolysis
The ester bond within the lactone ring is susceptible to cleavage by nucleophiles, leading to ring-opening products.
Hydrolysis: In the presence of acid or base, this compound can be hydrolyzed to the corresponding 4-iodo-5-hydroxyhexanoic acid. libretexts.org Basic hydrolysis is typically irreversible due to the formation of a carboxylate salt.
Alcoholysis: Reaction with an alcohol in the presence of an acid or base catalyst leads to the formation of an ester of 4-iodo-5-hydroxyhexanoic acid.
Aminolysis: Amines can react with the lactone to form the corresponding amide of 4-iodo-5-hydroxyhexanoic acid. This reaction is often carried out by heating the lactone with the amine.
Table 4: Ring-Opening Reactions
| Reaction | Reagent | Conditions | Product |
| Hydrolysis | H₂O, H⁺ or OH⁻ | Heat | 4-iodo-5-hydroxyhexanoic acid |
| Alcoholysis | ROH, H⁺ or RO⁻ | Heat | Alkyl 4-iodo-5-hydroxyhexanoate |
| Aminolysis | RNH₂ | Heat | N-Alkyl-4-iodo-5-hydroxyhexanamide |
Reactions of the Carbonyl Group (e.g., Reduction, Thionation, Wittig Reactions)
The carbonyl group of the lactone can be targeted for various transformations.
Reduction: The carbonyl group of the lactone can be reduced to a hydroxyl group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce the ester functionality, which would open the ring to form a diol (4-iodo-1,5-hexanediol). wikipedia.orgcareerendeavour.comsavemyexams.comlibretexts.org
Thionation: The carbonyl oxygen can be replaced with a sulfur atom using reagents like Lawesson's reagent, forming a thionolactone (4-iodo-5-methyl-oxolane-2-thione). numberanalytics.comwikipedia.orgnih.govorganic-chemistry.orgmdpi.com
Wittig Reaction: The Wittig reaction provides a method to convert the carbonyl group into a carbon-carbon double bond. dalalinstitute.commasterorganicchemistry.comwikipedia.orgnrochemistry.comlibretexts.org Reaction with a phosphorus ylide (Wittig reagent) can lead to the formation of an enol ether.
Table 5: Carbonyl Group Transformations
| Reaction | Reagent | Product |
| Reduction | LiAlH₄ | 4-iodo-1,5-hexanediol |
| Thionation | Lawesson's Reagent | 4-iodo-5-methyl-oxolane-2-thione |
| Wittig Reaction | Ph₃P=CH₂ | 2-methylene-4-iodo-5-methyloxolane |
Reactions and Derivatization of the Methyl Group
Direct derivatization of the methyl group at the C5 position of the this compound ring presents a synthetic challenge due to the relatively inert nature of alkyl C-H bonds. However, several strategies can be envisaged based on modern synthetic methodologies.
One potential avenue involves free-radical halogenation. Under specific conditions, the methyl group could be selectively halogenated to introduce a more reactive functional group. This newly installed halide could then serve as a handle for a variety of nucleophilic substitution reactions, opening pathways to a diverse range of derivatives.
Another approach could involve directed C-H activation. While challenging, the development of transition-metal catalysts capable of selectively activating a specific C-H bond is a rapidly advancing field. A carefully designed catalytic system could potentially functionalize the methyl group in the presence of the iodo-substituent.
Furthermore, the acidity of the proton on the C5 carbon, influenced by the adjacent oxygen atom, could be exploited. Theoretical studies on related γ-lactones, such as γ-valerolactone (5-methyloxolan-2-one), indicate that the hydrogen atoms on the carbon adjacent to the ring oxygen (C5) are relatively reactive. acs.org This suggests that deprotonation at the C5 position, followed by reaction with an electrophile, could be a viable strategy, although this would lead to substitution at the C5 carbon rather than directly on the methyl group.
Mechanistic Investigations and Reaction Dynamics for 4 Iodo 5 Methyloxolan 2 One Synthesis and Transformations
Elucidation of Detailed Reaction Pathways and Intermediates
The synthesis of 4-iodo-5-methyloxolan-2-one typically proceeds from a γ,δ-unsaturated carboxylic acid, specifically 4-methylpent-4-enoic acid. The reaction is an electrophilic addition of iodine to the double bond, followed by an intramolecular nucleophilic attack by the carboxylic acid. chemistnotes.comwikipedia.org
The generally accepted reaction pathway involves several key steps:
Activation of the Carboxylic Acid : The reaction is often carried out in the presence of a mild base, such as sodium bicarbonate (NaHCO₃). chemistnotes.comyoutube.com The base deprotonates the carboxylic acid to form a more nucleophilic carboxylate anion. This enhances its ability to attack the electrophilic intermediate formed in the subsequent step. youtube.com
Formation of the Iodonium (B1229267) Ion Intermediate : The iodine molecule (I₂) acts as an electrophile and reacts with the electron-rich carbon-carbon double bond of the 4-methylpent-4-enoic acid. This results in the formation of a cyclic, three-membered ring intermediate known as an iodonium ion. wikipedia.orgstackexchange.com This intermediate is positively charged.
Intramolecular Cyclization : The nucleophilic carboxylate attacks one of the carbon atoms of the iodonium ion ring. youtube.comstackexchange.com This is an intramolecular Sₙ2-type ring-opening reaction. According to Baldwin's rules for ring closure, the 5-exo-tet cyclization required to form the five-membered γ-lactone ring is highly favored over the 6-endo-tet alternative. youtube.com
Product Formation : The nucleophilic attack leads to the opening of the iodonium ion ring and the simultaneous formation of the five-membered lactone ring, resulting in the final product, this compound. The regioselectivity of the attack generally follows Markovnikov's rule, where the nucleophile (the carboxylate oxygen) attacks the more substituted carbon of the double bond, which can better stabilize a partial positive charge. wikipedia.orgresearchgate.net This leads to the iodine atom being attached to the less substituted carbon.
The key intermediate in this pathway is the cyclic iodonium ion. Its formation and subsequent intramolecular capture are central to the entire transformation. wikipedia.orgstackexchange.com
Transition State Analysis and Energy Profiles of Key Steps
The stereochemical and regiochemical outcomes of the iodolactonization reaction are determined by the transition states of the key steps, particularly the intramolecular cyclization. Computational studies, often using Density Functional Theory (DFT), have provided significant insights into the energy profiles of related halolactonization reactions. researchgate.netrsc.org
For the formation of this compound, the crucial step is the nucleophilic attack of the carboxylate on the iodonium ion. The transition state for this step involves a specific geometry where the attacking oxygen atom, the carbon atom being attacked, and the leaving iodine atom are aligned. DFT calculations on similar systems suggest that the formation of the five-membered ring is energetically favorable. researchgate.net
The energy profile of the reaction shows that the formation of the iodonium ion is a rapid initial step. The subsequent intramolecular ring-opening is typically the rate-determining and selectivity-determining step. nih.gov The relative energies of the possible transition states (e.g., leading to cis or trans products) dictate the stereochemical outcome of the reaction. For instance, in related systems, the transition state leading to the trans product is often lower in energy due to reduced steric strain, making it the thermodynamically favored product. wikipedia.org However, the cis product can be formed under kinetic control. wikipedia.org
DFT calculations on catalyzed iodolactonization reactions have proposed plausible transition state structures where the catalyst, substrate, and iodine source are all involved in a highly organized assembly. researchgate.netrsc.orgrsc.org These models show that interactions such as hydrogen bonding and steric repulsion in the transition state are critical for determining enantioselectivity in asymmetric versions of the reaction. researchgate.netrsc.org
Kinetic and Thermodynamic Control in Product Formation
The stereoselectivity in the synthesis of substituted iodolactones like this compound can often be controlled by reaction conditions, highlighting the principles of kinetic and thermodynamic control. wikipedia.orgnih.gov
Kinetic Control : Under kinetic control (typically at lower temperatures and shorter reaction times), the product that is formed fastest is the major product. wikipedia.orgacs.org This corresponds to the reaction pathway with the lowest activation energy. In some halolactonization reactions, the cis-lactone is the kinetically favored product. wikipedia.org
Thermodynamic Control : Under thermodynamic control (typically at higher temperatures and longer reaction times), the most stable product is the major product. wikipedia.orgnih.gov This allows for the initial products to equilibrate to the most stable isomer. The trans-lactone, which often has lower steric strain, is frequently the thermodynamically favored product. wikipedia.org
Research by Bartlett and coworkers demonstrated that for the formation of five-membered lactones, the trans product could be obtained under thermodynamic conditions (e.g., long reaction times), while the cis product was formed under kinetic conditions (e.g., shorter reaction times). wikipedia.org This principle is applicable to the synthesis of this compound, where the relative stereochemistry between the C4-iodo group and the C5-methyl group can be influenced by the reaction setup.
The table below summarizes the general conditions favoring kinetic versus thermodynamic products in halolactonization reactions.
| Control Type | Typical Conditions | Favored Product Characteristic |
| Kinetic | Lower temperature, Shorter reaction time | Formed via the lowest energy transition state |
| Thermodynamic | Higher temperature, Longer reaction time | Most stable isomeric product |
Studies on related bromolactonization reactions have also shown that the regioselectivity (i.e., the formation of γ-lactones vs. δ-lactones) can be under kinetic or thermodynamic control, with the γ-lactone often being the kinetically favored product. acs.orgnih.gov
Role of Catalysts and Solvent Effects on Reaction Outcomes
While iodolactonization can proceed without a catalyst, the use of catalysts can significantly enhance the reaction rate, yield, and selectivity. nih.gov Solvents also play a critical role in influencing the reaction. rsc.org
Role of Catalysts: Various types of catalysts have been developed for halolactonization reactions:
Lewis Base Catalysts : Lewis bases can activate the electrophilic halogen source (e.g., N-Iodosuccinimide, NIS), making it more reactive. nih.gov Catalysts like tertiary aminoureas have been shown to be effective in promoting enantioselective iodolactonization by binding to an iodonium imidate intermediate through hydrogen bonds. nih.gov
Metal Catalysts : Chiral metal complexes, such as those involving zinc, have been used to achieve high enantioselectivity. rsc.orgrsc.org In these systems, the substrate (carboxylic acid) coordinates to the metal center, which then directs the stereochemical outcome of the cyclization within a chiral environment. rsc.orgrsc.org DFT studies suggest these catalysts operate by forming a highly organized transition state involving the metal complex, the substrate, and the iodine source. researchgate.net
The table below presents examples of catalyst types and their general effects on iodolactonization reactions.
| Catalyst Type | Example | Role in Reaction |
| Lewis Base | Tertiary Aminourea, Tetramethylthiourea | Activates halogen source, can control selectivity through non-covalent interactions. nih.govnih.gov |
| Metal Complex | Trinuclear Zinc Complexes | Creates a chiral environment, pre-organizes substrate for stereoselective attack. rsc.orgrsc.org |
| Selenium Catalysts | Diphenyl diselenide | Accelerates the reaction and can control regioselectivity toward γ-lactone formation under kinetic control. acs.orgnih.gov |
Solvent Effects: The choice of solvent can have a profound impact on the reaction's rate and selectivity. rsc.org
Polarity and Coordinating Ability : The solvent can influence the stability of charged intermediates like the iodonium ion. Non-coordinating, non-polar solvents like dichloromethane (B109758) are common. youtube.com
Specific Solvent Interactions : Some solvents can actively participate in the reaction mechanism or alter the selectivity. For example, in bromolactonization, the use of hexafluoroisopropanol (HFIP) has been shown to switch the regioselectivity between kinetically and thermodynamically controlled products. nih.govrsc.org This is attributed to HFIP's ability to stabilize intermediates and transition states through strong hydrogen bonding.
The careful selection of both catalyst and solvent is therefore essential for optimizing the synthesis of this compound, particularly when specific stereochemical or regiochemical outcomes are desired.
Spectroscopic and Chromatographic Characterization in Advanced Research of 4 Iodo 5 Methyloxolan 2 One
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques (e.g., 2D NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules in solution. Beyond simple one-dimensional (1D) ¹H and ¹³C NMR, advanced two-dimensional (2D) techniques are crucial for assembling the molecular framework of a compound like 4-iodo-5-methyloxolan-2-one.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations within the molecule. For this compound, COSY would be instrumental in establishing the connectivity of the protons on the oxolan-2-one ring, for instance, showing the coupling between the proton at C4 and the protons of the methylene (B1212753) group at C3, as well as the coupling between the proton at C5 and the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the ¹³C signals for the methine (CH), methylene (CH₂), and methyl (CH₃) groups in the molecule. For example, the proton signal at C4 would correlate with the corresponding carbon signal, and the same would apply to the C5 and C3 positions. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. In the case of this compound, HMBC would show correlations from the methyl protons to the C5 carbon and potentially to the C4 carbon, and from the protons at C3 to the carbonyl carbon (C2).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is critical for determining the stereochemistry of the molecule, such as the relative orientation of the iodo and methyl groups (i.e., cis or trans). For instance, a NOESY cross-peak between the proton at C4 and the methyl protons at C5 would suggest they are on the same face of the ring. researchgate.net
Illustrative NMR Data for a Related Iodolactone: The following table presents hypothetical ¹H and ¹³C NMR data for this compound, based on typical chemical shifts for similar structures.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D Correlations (Hypothetical) |
| C2 (C=O) | - | ~175 | HMBC from H3 protons |
| C3 (-CH₂-) | ~2.5-2.8 (m, 2H) | ~35 | COSY with H4; HSQC with C3 |
| C4 (-CHI-) | ~4.2-4.5 (m, 1H) | ~25-30 | COSY with H3, H5; HSQC with C4 |
| C5 (-CH-) | ~4.6-4.9 (m, 1H) | ~80-85 | COSY with H4, CH₃; HSQC with C5 |
| -CH₃ | ~1.4-1.6 (d, 3H) | ~20 | COSY with H5; HMBC to C5, C4 |
Note: Chemical shifts are highly dependent on the solvent and stereochemistry.
High-Resolution Mass Spectrometric Approaches for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₅H₇IO₂), the theoretical exact mass can be calculated and compared to the experimental value.
Techniques and Findings:
Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): These soft ionization techniques are commonly used to generate the molecular ion ([M]+) or protonated molecule ([M+H]+) with minimal fragmentation.
Exact Mass Measurement: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm). This level of accuracy allows for the confident determination of the molecular formula. mdpi.comorganic-chemistry.org The presence of iodine, with its characteristic isotopic signature (¹²⁷I at 100% abundance), would be clearly identifiable.
Fragmentation Pattern: Although soft ionization is preferred for determining the molecular formula, fragmentation patterns (obtained via techniques like Collision-Induced Dissociation, CID) can provide further structural information. For this compound, characteristic fragments might include the loss of an iodine atom or the opening of the lactone ring.
Illustrative HRMS Data:
| Ion | Theoretical m/z | Observed m/z (Hypothetical) |
| [C₅H₇IO₂ + H]⁺ | 226.9563 | 226.9560 |
| [C₅H₇IO₂ + Na]⁺ | 248.9382 | 248.9379 |
Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.net
Key Functional Group Vibrations:
Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum of a γ-lactone is the strong absorption band corresponding to the carbonyl stretch. For a five-membered ring lactone, this typically appears at a high frequency, around 1770-1800 cm⁻¹. rsc.orgchemicalbook.com
C-O Stretch: The C-O stretching vibrations of the ester group would be expected in the 1250-1000 cm⁻¹ region.
C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range. scispace.com
C-I Stretch: The carbon-iodine bond stretch is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, and may be weak.
Illustrative Vibrational Data:
| Vibrational Mode | FTIR Frequency (cm⁻¹) (Hypothetical) | Raman Shift (cm⁻¹) (Hypothetical) |
| C-H Stretch (aliphatic) | 2980-2870 | 2980-2870 |
| C=O Stretch (lactone) | ~1775 (strong) | ~1775 (weak) |
| C-O Stretch | ~1180, 1050 | ~1180, 1050 |
| C-I Stretch | ~550 | ~550 |
Note: The relative intensities of peaks in FTIR and Raman spectra can be complementary. For instance, the C=O stretch is typically strong in the IR but weak in the Raman spectrum. acs.org
Chromatographic Methods for Purification and Enantiomeric Separation
Chromatographic techniques are essential for the purification of this compound and, crucially, for the separation of its enantiomers, as the molecule contains at least two stereocenters (C4 and C5).
Purification:
Flash Column Chromatography: This is a standard method for the purification of synthetic products on a preparative scale. A silica (B1680970) gel stationary phase with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) would likely be effective.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the compound and to identify any volatile impurities. The mass spectrometer provides structural information on the separated components.
Enantiomeric Separation:
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are often effective for a wide range of compounds, including lactones. acs.org
Chiral Gas Chromatography (GC): For volatile compounds, chiral GC is an excellent method for enantiomeric separation. It employs a capillary column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. sigmaaldrich.com The choice of the specific chiral selector is critical for achieving baseline separation.
Illustrative Chiral HPLC Parameters:
| Parameter | Value (Hypothetical) |
| Column | Chiralpak AD-H (or similar) |
| Mobile Phase | Hexane/Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Times | Enantiomer 1: ~10.5 min, Enantiomer 2: ~12.3 min |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. libretexts.org If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and the relative stereochemistry of the substituents on the lactone ring.
Insights from X-ray Crystallography:
Unambiguous Stereochemistry: The crystallographic data would unequivocally establish the cis or trans relationship between the iodine atom at C4 and the methyl group at C5. researchgate.net
Conformation: The analysis would reveal the preferred conformation of the five-membered ring in the solid state (e.g., envelope or twist conformation).
Intermolecular Interactions: The crystal packing would show any significant intermolecular interactions, such as dipole-dipole interactions or halogen bonding involving the iodine atom.
The structural determination of a compound like this compound is a puzzle that requires the synergistic application of multiple advanced analytical techniques. Each method provides a unique piece of information, and together they allow for a complete and unambiguous characterization of the molecule's structure, purity, and stereochemistry.
Derivatives and Analogues of 4 Iodo 5 Methyloxolan 2 One
Synthesis and Reactivity of Iodine-Modified Analogues (e.g., Di-iodinated, Fluorinated Iodolactones)
The introduction of additional halogen atoms to the oxolan-2-one core can significantly alter the molecule's chemical reactivity and physical properties. The synthesis of these analogues often relies on modifications of the standard iodolactonization procedure or subsequent halogenation of the pre-formed lactone.
Di-iodinated Analogues: The synthesis of di-iodinated lactones can be achieved through iodocyclization of substrates containing multiple sites of unsaturation or by direct iodination of an existing iodolactone. For instance, an efficient protocol for constructing di-iodinated oxazinoindolones has been developed using a regio- and stereoselective iodolactonization reaction. researchgate.net This method demonstrates that multiple iodine atoms can be incorporated in a single, controlled process. Subsequent palladium-catalyzed cross-coupling reactions on these di-iodinated products highlight their utility as synthetic intermediates for creating more complex, functionalized molecules. researchgate.net
Fluorinated Iodolactones: The synthesis of fluorinated iodolactones is of particular interest due to the unique properties conferred by the fluorine atom. While direct fluorinative iodolactonization is less common, strategies often involve the use of specialized reagents that can deliver both iodine and fluorine across a double bond. One approach involves using elemental iodine in conjunction with silver salts bearing non-coordinating anions like AgBF₄ or AgSbF₆, which can facilitate unique regioselective iodinations. nih.gov Another conceptual approach is the use of hypervalent iodine reagents, which are known to participate in complex rearrangements and substitutions, potentially opening pathways to incorporate fluorine. beilstein-journals.org
The reactivity of these iodine-modified analogues is dominated by the carbon-halogen bonds. The presence of multiple iodine atoms increases the number of sites available for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the sequential and regioselective introduction of various substituents. researchgate.netresearchgate.netresearchgate.net
Table 1: Synthesis of Iodine-Modified Analogues This table provides illustrative examples of synthetic methods for halogen-modified lactones.
| Starting Material Type | Reagents & Conditions | Product Type | Key Finding | Reference |
| Carboxylic N-propargylic indoles | I₂ or ICl, NaHCO₃, MeCN | Di-iodinated oxazinoindolones | Regio- and stereoselective 6-exo-dig iodocyclization leads to di-iodinated fused lactone systems. | researchgate.net |
| Electron-rich aromatics | 1,3-diiodo-5,5-dimethylhydantoin (DIH), Disulfide catalyst, MeCN | Iodinated aromatic compounds | Disulfide catalyzes electrophilic iodination, applicable to a wide range of substrates. | organic-chemistry.org |
| Chlorinated phenols/anisoles | I₂, AgSbF₆ | Regioselective iodoarenes | Silver salts with non-coordinating anions allow for highly regioselective iodination. | nih.gov |
Synthesis and Stereochemical Impact of Alkyl-Modified Analogues
Altering the alkyl substitution on the oxolan-2-one ring provides a means to systematically probe the steric and electronic effects on the lactone's stability and reactivity. Synthesis of these analogues can be achieved either by starting with appropriately substituted olefinic acids before the iodolactonization step or by alkylating the pre-formed lactone.
The iodolactonization of variously substituted pentenoic and hexenoic acids is a well-established method for creating alkyl-modified lactones with high stereocontrol. nih.gov The geometry of the starting alkene (Z or E) and the substitution pattern directly influence the stereochemical outcome of the cyclization, governed by Baldwin's rules and the reaction mechanism proceeding through an iodonium (B1229267) ion intermediate. wikipedia.orguvic.ca For example, enantioselective iodolactonizations of 5-alkyl-4(Z)-olefinic acids using chiral bifunctional catalysts proceed via a 5-exo cyclization to yield γ-lactones with high diastereo- and enantioselectivity. nih.gov
Post-synthesis modification is also a viable route. Palladium-mediated cross-coupling reactions between organostannanes and halo-alkenoates have been used to produce variously 2-substituted (α-substituted) unsaturated esters, which are precursors to α-ylidene-γ-butyrolactones. researchgate.net Furthermore, nickel-hydride catalyzed 1,4-reduction of β- and γ-substituted butenolides provides rapid access to cis-β,γ-disubstituted γ-butyrolactones, demonstrating how metal catalysis can control the diastereoselectivity of alkyl group installation. rsc.org
The stereochemical impact of these alkyl modifications is significant. The size and position of the alkyl group can direct the approach of reagents in subsequent reactions, influence the conformation of the lactone ring, and ultimately determine the stereochemistry of the final products. rsc.org
Table 2: Stereoselective Synthesis of Alkyl-Modified Lactones This table highlights methods that control stereochemistry during the synthesis of alkyl-substituted lactones.
| Method | Substrate Type | Catalyst/Reagent | Product | Stereochemical Outcome | Reference |
| Enantioselective Iodolactonization | 5-alkyl-4(Z)-olefinic acids | Chiral BINOL-derived catalyst, NIS | γ-Iodolactone | High diastereo- and enantioselectivity (er ≥98:2) via 5-exo cyclization. | nih.gov |
| Asymmetric Transfer Hydrogenation | β-substituted α-oxobutyrolactones | Ruthenium complex | cis-β-substituted α-hydroxybutyrolactone | Excellent yields and diastereoselectivities through dynamic kinetic resolution. | bohrium.com |
| Conjugate Reduction | β- and γ-substituted butenolides | NiCl₂·6H₂O, NaBH₄ | cis-β,γ-disubstituted γ-butyrolactone | Selective for cis-products in good to excellent yields. | rsc.org |
Exploration of Heterocyclic Analogues Derived from the Oxolan-2-one Core
The oxolan-2-one ring is a versatile building block for the synthesis of other heterocyclic systems. The lactone functionality can be manipulated through ring-opening, functional group interconversion, and cyclization strategies to yield a variety of new scaffolds.
One common transformation is the conversion of γ-butyrolactones into N-acyl homoserine lactone (AHL) mimics, which are important in studying bacterial quorum sensing. mdpi.com In these syntheses, the lactone oxygen is replaced with other heteroatoms. For example, thiolactones and lactams can be prepared from the corresponding lactones. More complex heterocyclic rings like isoxazoles, triazoles, and tetrazoles have also been used as replacements for the lactone moiety to create structurally novel and stable analogues. mdpi.comacs.org
Furthermore, the furanone skeleton, closely related to the oxolan-2-one, can be converted into other heterocycles. For example, reactions of furanones with amines can lead to the synthesis of halogenated 1,5-dihydro-pyrrol-2-ones (lactams). google.com The synthesis of substituted furans and pyrans can be achieved via iodine-catalyzed cyclization of alkenyl or alkynyl carbonyl substrates, demonstrating the role of iodine in constructing different oxygen-containing heterocycles. chemrxiv.org These transformations underscore the utility of the oxolan-2-one core as a precursor to a broader family of heterocyclic compounds. msu.edu
Functionalization at Other Positions of the Oxolan-2-one Ring via Chemo- and Regioselective Methods
While the C4 (iodo) and C5 (methyl) positions are primary sites for modification, chemo- and regioselective methods allow for functionalization at other positions of the oxolan-2-one ring. These methods are crucial for synthesizing highly substituted and complex lactone derivatives.
Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. The Suzuki-Miyaura reaction, for instance, has been used to couple 3-[(2-aryl)prop-2-en-1-yl]-5,5-dimethyloxolan-2-ones with arylboronic acids, demonstrating functionalization at the C3 position. researchgate.net Similarly, the Sonogashira reaction of 3-(prop-2-yn-1-yl)oxolan-2-ones with dihaloarenes allows for the introduction of aryl groups at the terminus of the C3 substituent. researchgate.net
Gold-catalyzed reactions have also emerged as a valuable method. A gold-catalyzed cyclization/rearrangement cascade of benzylic esters of 3-butynoic acids provides access to 3-propargyl γ-butyrolactones, showcasing a complex transformation that builds functionality at the C3 position. nih.gov These advanced catalytic methods enable precise control over which part of the molecule reacts, allowing for the synthesis of highly tailored lactone structures that would be difficult to access through traditional means.
Theoretical and Computational Chemistry Studies of 4 Iodo 5 Methyloxolan 2 One
Quantum Mechanical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 4-iodo-5-methyloxolan-2-one at the atomic level. These calculations, primarily based on Density Functional Theory (DFT), can predict a wide range of molecular attributes.
The stability of this compound can be assessed by calculating its thermodynamic properties, such as the enthalpy of formation and Gibbs free energy. These values are crucial for determining the feasibility of its synthesis and its persistence under various conditions. Reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of the molecule's susceptibility to nucleophilic or electrophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
For instance, a hypothetical calculation could yield the following electronic properties, which are essential for predicting how the molecule will interact with other chemical species.
Table 1: Predicted Electronic Properties of this compound (Illustrative)
| Property | Calculated Value | Significance |
|---|---|---|
| Energy of HOMO | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| Energy of LUMO | -1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |
| Mulliken Charge on Iodine | -0.15 e | Suggests the polarity of the C-I bond. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The five-membered oxolanone ring in this compound is not planar and can adopt various conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of this molecule. nih.gov By simulating the motion of the atoms over time, MD can identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its biological activity and physical properties.
MD simulations can also shed light on the intermolecular interactions between molecules of this compound or with solvent molecules. nih.gov These interactions, which include hydrogen bonding and van der Waals forces, govern the macroscopic properties of the compound, such as its boiling point and solubility.
A representative conformational analysis would involve identifying the dihedral angles that define the ring pucker and the orientation of the iodo and methyl substituents. The relative energies of these conformers would then be calculated.
Table 2: Relative Energies of Plausible Conformers of this compound (Illustrative)
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|
| Twist (C4-C5) | 0.00 | 45 |
| Envelope (C3) | 0.50 | 25 |
| Envelope (C4) | 0.75 | 15 |
| Other | >1.00 | 15 |
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. By locating the transition states and intermediates along a reaction pathway, the mechanism of a reaction can be elucidated in great detail. organic-chemistry.org This is particularly valuable for understanding reactions such as nucleophilic substitution at the carbon bearing the iodine atom or ring-opening reactions of the lactone.
For example, the iodolactonization process, a common method for synthesizing such compounds, can be modeled to understand its stereoselectivity. nih.govacs.org Calculations can reveal the energies of competing transition states, explaining why one stereoisomer is formed preferentially over another.
A hypothetical reaction, such as the substitution of the iodo group by a nucleophile, could be studied computationally to determine its feasibility and kinetics.
Table 3: Calculated Activation Energies for a Hypothetical SN2 Reaction of this compound (Illustrative)
| Nucleophile | Solvent | Activation Energy (kcal/mol) |
|---|---|---|
| Cl- | Acetonitrile | 25.3 |
| Br- | Acetonitrile | 23.8 |
| OH- | Water | 28.1 |
Prediction of Spectroscopic Signatures through Ab Initio and Density Functional Theory (DFT) Methods
The prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, is a significant application of computational chemistry. DFT methods, in particular, have proven to be highly accurate in calculating these properties. nih.govaps.orgmdpi.com
By calculating the magnetic shielding tensors of the nuclei, the chemical shifts in the NMR spectrum can be predicted. nih.govaps.org This is invaluable for confirming the structure of a newly synthesized compound or for distinguishing between different isomers. Similarly, by calculating the vibrational frequencies of the molecule, the IR spectrum can be simulated, allowing for the assignment of the observed absorption bands to specific molecular vibrations.
The following table provides an example of how predicted NMR chemical shifts for this compound would be presented and compared with hypothetical experimental values.
Table 4: Predicted vs. Hypothetical Experimental 13C NMR Chemical Shifts (ppm) for this compound (Illustrative)
| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
|---|---|---|
| C=O (C1) | 175.2 | 174.8 |
| CH2 (C2) | 35.8 | 35.5 |
| CHI (C3) | 25.1 | 24.9 |
| CHO (C4) | 80.5 | 80.1 |
| CH3 | 20.3 | 20.1 |
Applications of 4 Iodo 5 Methyloxolan 2 One in Advanced Organic Synthesis
Utility as a Versatile Synthetic Intermediate in Complex Molecule Construction
The chemical reactivity of 4-iodo-5-methyloxolan-2-one makes it an exceptionally useful intermediate in the synthesis of complex molecules. The presence of an iodine atom on the lactone ring offers a synthetic handle for a wide array of chemical transformations. Organometallic cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Heck couplings, can be employed to form new carbon-carbon bonds at the C4 position. This allows for the introduction of diverse substituents, including alkyl, aryl, and alkynyl groups, thereby enabling the construction of intricate molecular skeletons.
Furthermore, the lactone moiety itself is susceptible to various nucleophilic attacks. Ring-opening of the lactone can unveil a linear carbon chain with multiple functional groups and stereocenters, which can be further elaborated into more complex structures. This dual reactivity of the iodo group and the lactone ring makes this compound a linchpin in divergent synthetic strategies, where a single starting material can be transformed into a library of structurally diverse compounds. The palladium-catalyzed tandem reaction of related iodinated compounds highlights the potential for creating diverse aza-heterocyclic amides from such versatile intermediates. rsc.org The reactivity of the iodo group in iodo-pyridines, for instance, is known to be higher than that of bromo-pyridines, making iodinated intermediates like 2-chloro-4-iodo-5-methylpyridine (B598715) highly valuable in synthesis. google.com
Potential Synthetic Transformations of this compound
| Reaction Type | Reagents/Catalyst | Product Type | Significance |
|---|---|---|---|
| Suzuki Coupling | Organoboron compound, Pd catalyst, Base | 4-Aryl/Alkyl-5-methyloxolan-2-one | Formation of C(sp²)-C(sp³) or C(sp³)-C(sp³) bonds |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-Alkynyl-5-methyloxolan-2-one | Introduction of alkynyl moieties |
| Nucleophilic Substitution | Azides, Amines, Thiols | 4-Azido/Amino/Thio-5-methyloxolan-2-one | Installation of heteroatom functional groups |
| Lactone Ring-Opening | Hydroxides, Alkoxides, Amines | γ-Hydroxy-β-iodo carboxylic acid derivatives | Generates acyclic structures with preserved stereochemistry |
Role as a Chiral Building Block in Asymmetric Synthesis
The synthesis of enantiopure drugs and bioactive molecules often relies on the availability of such chiral intermediates. nih.govsigmaaldrich.com The rigid conformation of the lactone ring in this compound helps to direct the stereochemical outcome of subsequent reactions. For example, reactions at the C4 position can proceed with high diastereoselectivity, influenced by the existing stereocenter at C5. This feature is particularly valuable in the total synthesis of natural products and pharmaceuticals where multiple stereocenters need to be set with high precision. The development of catalytic asymmetric methods to produce such chiral building blocks is a significant area of research, aiming to create valuable structures for further transformation. nih.gov The utility of related chiral lactones, such as 5-butyl-4-methyloxolan-2-one, in total synthesis showcases the importance of this structural motif. researchgate.net
Stereochemical Features of this compound
| Feature | Description | Implication in Asymmetric Synthesis |
|---|---|---|
| Chiral Centers | Contains two stereocenters at C4 and C5. | Can exist as four possible stereoisomers (RR, SS, RS, SR). |
| Stereocontrol | The existing stereocenter at C5 can direct the approach of reagents to the C4 position. | Enables diastereoselective functionalization of the molecule. |
| Chiral Pool Synthesis | Can be potentially synthesized from chiral starting materials (e.g., carbohydrates, amino acids). | Provides access to enantiomerically pure forms for use in synthesizing complex chiral targets. |
Precursor for the Synthesis of Diverse Iodinated Natural Product Scaffolds and Bioactive Molecules
The γ-butyrolactone framework is a common structural motif found in a vast number of natural products exhibiting a wide range of biological activities. A well-known example is whisky lactone (cis-3-Methyl-4-octanolide), which contributes to the aroma of aged spirits. wikipedia.orgnist.gov this compound serves as a valuable precursor for accessing not only analogues of these natural products but also for synthesizing novel iodinated bioactive molecules.
The iodine atom can either be retained in the final product, leading to potentially enhanced biological activity, or it can be replaced with other functional groups through the reactions mentioned previously. The synthesis of iodinated derivatives of known drugs or natural products is a common strategy in medicinal chemistry to modulate properties such as binding affinity, metabolic stability, and pharmacokinetic profiles. For instance, the introduction of iodine has been explored in creating analogues of compounds like fluvoxamine (B1237835) to develop new imaging agents. nih.gov Therefore, this compound provides a direct route to iodinated lactone-containing scaffolds, which are otherwise difficult to access, facilitating the exploration of new chemical space for drug discovery.
Applications in the Development of Targeted Molecular Probes and Labeling Strategies
The development of molecular probes for imaging and labeling biological systems is a cornerstone of modern chemical biology and diagnostic medicine. nih.gov The iodine atom in this compound is particularly suited for these applications. Stable iodine can be used in probes for techniques like X-ray imaging, while radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) are crucial for nuclear imaging techniques such as Single-Photon Emission Computed Tomography (SPECT) and for radiotherapy. nih.govgoogle.com
By incorporating this compound into a larger molecule designed to bind to a specific biological target (e.g., an enzyme or a receptor), a targeted probe can be created. biorxiv.org The lactone portion can act as a linker or part of the molecular scaffold, while the iodine atom serves as the signaling or therapeutic component. This strategy allows for the non-invasive visualization of biological processes in vivo or for the targeted delivery of radiation to diseased tissues, such as tumors. The versatility of such building blocks enables their use in sophisticated labeling strategies, including the modification of biomolecules for therapeutic or diagnostic purposes. google.com
Iodine Isotopes for Molecular Imaging and Therapy
| Isotope | Half-life | Emission Type | Primary Application |
|---|---|---|---|
| Iodine-123 (¹²³I) | 13.2 hours | Gamma (γ) | Diagnostic SPECT Imaging |
| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (γ), Auger electrons | Radioimmunoassays, Brachytherapy, Autoradiography |
| Iodine-131 (¹³¹I) | 8.02 days | Beta (β⁻), Gamma (γ) | Therapy (e.g., thyroid cancer), Diagnostic Imaging |
Future Directions and Emerging Research Avenues for 4 Iodo 5 Methyloxolan 2 One
Development of More Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to reduce environmental impact and enhance efficiency. mdpi.com Future research on 4-iodo-5-methyloxolan-2-one will likely focus on the development of more sustainable and environmentally benign synthetic methods.
Photoredox Catalysis:
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. acs.org This approach offers a green alternative to traditional methods that often require harsh reagents and high temperatures. For the synthesis of γ-butyrolactones, photoredox catalysis has been successfully employed for carboxylative cyclization of allylic alcohols. acs.org Future research could explore the application of photoredox-mediated iodolactonization of appropriate olefinic precursors to access this compound and its analogs. The use of visible light as a renewable energy source and the potential for high stereoselectivity make this a promising avenue for sustainable synthesis.
| Catalytic System | Substrate Scope | Potential Advantages for this compound Synthesis |
| Photoredox/HAT Catalysis | Allylic Alcohols | Mild reaction conditions, use of CO2 as a C1 source. acs.org |
| Iridium-based photocatalysts | Unsaturated Carboxylic Acids | High efficiency in cascade reactions. rsc.org |
Biocatalysis:
Enzymes offer unparalleled selectivity and efficiency in chemical transformations, operating under mild, aqueous conditions. rsc.org The application of biocatalysis in the synthesis of chiral molecules is a well-established and green technology. google.com For this compound, enzymatic approaches could be envisioned for both the stereoselective synthesis of the lactone core and for the introduction of functional groups. For instance, engineered enzymes could catalyze the asymmetric iodolactonization of a suitable precursor, affording high enantiomeric purity. Biotransformations using whole-cell systems or isolated enzymes could also be explored for the hydroxylation or other modifications of the γ-butyrolactone scaffold. acs.org
| Biocatalytic Approach | Enzyme Class | Potential Application |
| Asymmetric Iodolactonization | Halogenases | Stereoselective synthesis of this compound. |
| Kinetic Resolution | Lipases/Esterases | Separation of enantiomers of a racemic precursor. |
| Derivatization | Hydroxylases | Introduction of hydroxyl groups at specific positions. rsc.org |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The carbon-iodine bond in this compound is a key functional handle that can be exploited for a variety of chemical transformations. Future research should focus on exploring novel reactivity patterns beyond standard coupling reactions.
The use of hypervalent iodine reagents has enabled unique and previously inaccessible transformations in organic synthesis. nih.gov Investigations into the activation of the iodo-group in this compound to a hypervalent state could lead to unprecedented reactivity. This could involve, for example, intramolecular cyclizations to form novel bicyclic systems or the introduction of diverse functional groups at the 4-position with high stereocontrol. Furthermore, the development of enantioselective iodolactonization reactions using hypervalent iodine catalysis is an active area of research and could be applied to the synthesis of optically pure this compound derivatives. rsc.orgrsc.org
High-Throughput Synthesis and Screening Methodologies for New Derivatives
To fully explore the chemical space around the this compound scaffold, high-throughput synthesis and screening methodologies will be indispensable. These approaches allow for the rapid generation and evaluation of large libraries of compounds, accelerating the discovery of new molecules with desired properties.
Future efforts in this area would involve the development of robust and automated synthetic platforms for the parallel synthesis of a diverse range of this compound derivatives. This could be achieved by leveraging the reactivity of the iodide for a variety of coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with a large set of building blocks.
Once synthesized, these compound libraries can be subjected to high-throughput screening to identify hits for various biological targets or material science applications. nih.gov The development of sensitive and reliable assays is crucial for the success of such screening campaigns. nih.gov
| High-Throughput Technology | Application to this compound |
| Parallel Synthesis | Rapid generation of a library of derivatives via cross-coupling reactions. |
| Automated Purification | Efficient isolation of synthesized compounds. |
| High-Throughput Screening | Identification of biologically active derivatives or compounds with interesting material properties. nih.govresearchgate.net |
Integration with Flow Chemistry and Automation for Scalable Production and Discovery
Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and easier scalability. uc.pt The integration of flow chemistry with automation can create powerful platforms for both the discovery and the scalable production of fine chemicals.
For this compound, a continuous-flow synthesis could be developed, potentially telescoping multiple reaction steps to minimize manual handling and purification. nih.gov This would be particularly advantageous for reactions that are exothermic or involve hazardous reagents. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities. Furthermore, the modular nature of flow chemistry setups allows for the easy integration of in-line analysis and purification, streamlining the entire process from synthesis to final product. uc.pt
| Flow Chemistry Advantage | Relevance to this compound |
| Enhanced Safety | Better control over reaction exotherms and containment of hazardous materials. |
| Improved Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. |
| Increased Efficiency | Telescoping of reaction steps and integration of in-line purification. nih.gov |
| Access to Novel Reactivity | Ability to perform reactions under conditions not accessible in batch (e.g., high pressure/temperature). |
Q & A
Q. How can researchers optimize keyword searches to locate relevant studies on iodinated lactones?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
